molecular formula C16H16N2O3 B5801063 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione

1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione

Cat. No.: B5801063
M. Wt: 284.31 g/mol
InChI Key: VTWCLYVPEJJFGD-UHFFFAOYSA-N
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Description

1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both a pyrrole and a piperidine ring in its structure makes it an interesting subject for various chemical and biological studies .

Properties

IUPAC Name

1-[2-(piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-14-8-9-15(20)18(14)13-7-3-2-6-12(13)16(21)17-10-4-1-5-11-17/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWCLYVPEJJFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione typically involves the condensation of a piperidine derivative with a pyrrole-2,5-dione precursor. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with piperidine in the presence of a catalytic amount of iron (III) chloride . The reaction conditions often require mild temperatures and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The scalability of the reaction is facilitated by the availability of the starting materials and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, depending on the specific isoenzyme targeted .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Piperidine-1-carbonyl)phenyl]pyrrole-2,5-dione is unique due to the combination of the pyrrole and piperidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes it a valuable compound for medicinal chemistry research .

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